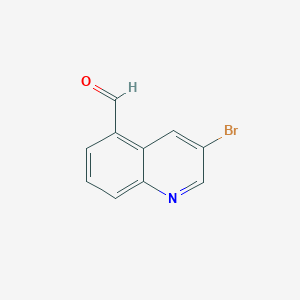

3-Bromoquinoline-5-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromoquinoline-5-carbaldehyde is a chemical compound with the molecular formula C10H6BrNO It is a derivative of quinoline, a heterocyclic aromatic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoquinoline-5-carbaldehyde typically involves the bromination of quinoline derivatives followed by formylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The formylation step can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and formylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the production process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromoquinoline-5-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) and various amines.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)

Reduction: NaBH4, LiAlH4, ethanol

Substitution: NaN3, amines, pyridine

Major Products:

Oxidation: 3-Bromoquinoline-5-carboxylic acid

Reduction: 3-Bromoquinoline-5-methanol

Substitution: Various substituted quinoline derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Chemistry

3-Bromoquinoline-5-carbaldehyde serves as a valuable building block in organic synthesis. It is utilized in:

- Synthesis of Quinoline Derivatives : Acts as an intermediate for creating more complex heterocyclic compounds.

- Development of Functional Materials : Employed in synthesizing materials with specific electronic and optical properties.

Biology

The compound is under investigation for its potential biological activities, including:

-

Antimicrobial Activity : Exhibits significant effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans.

Pathogen Type Activity Level Bacterial Moderate Fungal Significant - Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells through interference with cellular signaling pathways.

Medicine

This compound is explored as a potential therapeutic agent:

-

Drug Development : Investigated for its efficacy against various diseases, particularly in creating new pharmaceuticals targeting cancer and infections.

Application Area Findings Cancer Treatment Induces apoptosis in tumor cells Infection Control Effective against resistant strains

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Case Study on Cancer Treatment

- Objective : Evaluate anticancer effects in breast cancer models.

- Results : Demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells.

Case Study on Infection Control

- Objective : Assess antimicrobial efficacy against resistant bacterial strains.

- Results : Showed effective inhibition of growth in multi-drug resistant strains.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloroquinoline-3-carbaldehyde | Chlorine at the 2-position | Different biological activities |

| 4-Bromoquinoline-2-carbaldehyde | Bromine at the 4-position | Distinct reactivity patterns |

| Quinoline-3-carbaldehyde | Lacks bromine | Simplified reactivity profile |

This comparative analysis emphasizes how the combination of bromine and aldehyde functionalities enhances the reactivity and potential applications of this compound in medicinal chemistry.

Wirkmechanismus

The mechanism of action of 3-Bromoquinoline-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the aldehyde group, which can form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The bromine atom can also participate in halogen bonding, which can influence the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

- 2-Bromoquinoline-3-carbaldehyde

- 4-Bromoquinoline-6-carbaldehyde

- 3-Chloroquinoline-5-carbaldehyde

Comparison: 3-Bromoquinoline-5-carbaldehyde is unique due to its specific substitution pattern on the quinoline ring The position of the bromine and aldehyde groups can significantly influence the compound’s reactivity and biological activity

Biologische Aktivität

3-Bromoquinoline-5-carbaldehyde is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including enzyme inhibition, antimicrobial properties, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₆BrN. It possesses a bromine atom at the 3-position and an aldehyde functional group at the 5-position of the quinoline ring. This unique structure contributes to its reactivity and biological potential.

Enzyme Inhibition

One notable biological activity of this compound is its role as an inhibitor of cytochrome P450 1A2 . This enzyme is crucial in drug metabolism pathways, indicating that the compound could influence the pharmacokinetics of various drugs by altering their metabolic rates. Understanding this interaction is essential for predicting drug-drug interactions in therapeutic settings.

Antimicrobial Activity

Research has demonstrated that this compound exhibits moderate antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. One study highlighted its effectiveness against these pathogens, suggesting potential applications in treating bacterial infections. However, further investigations are necessary to elucidate the mechanisms underlying this antimicrobial action and to assess the compound's efficacy across a broader range of microorganisms.

Synthesis of Derivatives

This compound serves as a valuable precursor for synthesizing various derivatives with enhanced biological activities. For instance, researchers have synthesized novel compounds from this parent structure that exhibit antitumor properties . These derivatives could lead to the development of new therapeutic agents targeting cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activities associated with quinoline derivatives, including those related to this compound:

- Antiviral Activity : A series of quinoline analogues were identified as potent antiviral agents against enterovirus D68 (EV-D68), showcasing the potential for structural modifications to enhance antiviral efficacy. Compound 19 from this series demonstrated a nearly tenfold increase in potency compared to its predecessors .

- Antimalarial Activity : Quinoline derivatives have been investigated for their antiplasmodial properties against Plasmodium falciparum, with some compounds showing significant activity against both chloroquine-sensitive and resistant strains. The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the quinoline ring could enhance antimalarial efficacy .

Comparative Table of Quinoline Derivatives

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Bromine at 3-position | Enzyme inhibition, antimicrobial activity |

| 2-Chloroquinoline-3-carbaldehyde | Chlorine at 2-position | Various biological activities |

| 4-Bromoquinoline-2-carbaldehyde | Bromine at 4-position | Distinct reactivity patterns |

| 6-Methylquinoline-3-carbaldehyde | Methyl group at 6-position | Different pharmacological properties |

| 3-Iodoquinoline-5-carbaldehyde | Iodine instead of bromine | Potentially different biological interactions |

This table illustrates the diversity within quinoline derivatives and highlights how modifications can lead to varied biological activities.

Eigenschaften

IUPAC Name |

3-bromoquinoline-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO/c11-8-4-9-7(6-13)2-1-3-10(9)12-5-8/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYXMFXWNVBPPDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(C=NC2=C1)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.